Fenclofenac

Vue d'ensemble

Description

Le Fénclofénac est un anti-inflammatoire non stéroïdien (AINS) qui était autrefois utilisé pour traiter le rhumatisme . Il est connu pour ses effets immunosuppresseurs modérés et sa capacité à déplacer l'hormone thyroïdienne de sa protéine de liaison . En raison de ses effets secondaires, notamment la toxicité hépatique, il a été retiré du marché au Royaume-Uni et aux États-Unis dans les années 1980 .

Méthodes De Préparation

Le Fénclofénac peut être synthétisé à partir de 2,4-dichlorophénol et de 2-chloroacétophénone. La réaction implique la présence d'hydroxyde de sodium et de cuivre en poudre, formant l'ester de 2-acétyl-2',4'-dichloro-diphényle correspondant . La méthode de préparation de la liqueur mère implique la dissolution de 2 mg du médicament dans 50 μL de DMSO, ce qui donne une concentration de la liqueur mère de 40 mg/mL .

Analyse Des Réactions Chimiques

Le Fénclofénac subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'hydroxyde de sodium et le cuivre en poudre . Les principaux produits formés par ces réactions comprennent l'ester de 2-acétyl-2',4'-dichloro-diphényle .

Applications De Recherche Scientifique

Pharmacological Properties

Fenclofenac exhibits anti-inflammatory and analgesic properties, making it relevant in the treatment of conditions characterized by inflammation and pain. It is known to inhibit cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. Additionally, this compound has shown mild immunosuppressive effects and can displace thyroid hormones from their binding proteins, impacting thyroid function .

Clinical Applications

1. Rheumatic Conditions

This compound has been studied for its efficacy in treating rheumatic diseases. A notable study conducted over six months demonstrated significant improvements in clinical parameters among patients with rheumatoid arthritis. Parameters such as articular index, morning stiffness, and grip strength showed notable enhancement, alongside reductions in inflammatory markers like C-reactive protein .

2. Thyroid Function

Research indicates that this compound can affect thyroid hormone levels. A study involving male volunteers revealed that this compound administration led to a significant decrease in serum concentrations of total T4 and T3 hormones. This suggests that this compound could potentially be used to explore thyroid function modulation, although its clinical implications require further investigation .

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A multi-center study evaluated this compound's effectiveness in managing symptoms of rheumatoid arthritis. The results highlighted improvements in patient-reported outcomes and laboratory measurements over a six-month period. The study concluded that this compound could serve as an effective treatment option for managing symptoms associated with this chronic condition .

Case Study 2: Impact on Thyroid Hormones

In a controlled study assessing the impact of this compound on thyroid function, participants showed marked changes in hormone levels after a four-week treatment period. The findings indicated a temporary suppression of thyrotropin levels, suggesting that this compound may influence thyroid regulation through its competitive inhibition of hormone binding .

Adverse Effects and Safety Concerns

Despite its applications, this compound has been associated with several adverse effects, leading to its withdrawal from markets like the UK and US. Reports indicate potential hepatotoxicity and other serious reactions, which necessitate cautious consideration when evaluating its therapeutic use .

Mécanisme D'action

The anti-inflammatory effects of fenclofenac are believed to be due to the inhibition of both leukocyte migration and the enzyme cyclooxygenase (COX-1 and COX-2), leading to the peripheral inhibition of prostaglandin synthesis . As prostaglandins sensitize pain receptors, the inhibition of their synthesis is responsible for the analgesic effects of this compound . The antipyretic effects may be due to action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat dissipation .

Comparaison Avec Des Composés Similaires

Le Fénclofénac est similaire à d'autres AINS tels que le diclofénac, l'indométacine, le kétoprofène et le naproxène . Il est unique en son genre pour son potentiel ulcérogène gastrique remarquablement faible, à la fois aigu et chronique . Dans les tests chroniques pour évaluer l'activité anti-inflammatoire, le Fénclofénac s'est avéré avoir une puissance approximativement équivalente à celle de l'alclofénac, du fénoprofène calcium et de la phénylbutazone, mais plus puissant que l'acide acétylsalicylique et l'ibuprofène .

Activité Biologique

Fenclofenac is a non-steroidal anti-inflammatory drug (NSAID) that was primarily used for its analgesic, antipyretic, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and associated case studies.

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting both COX-1 and COX-2, this compound reduces the synthesis of prostaglandins, leading to decreased inflammation and pain sensitivity .

Chemical Structure

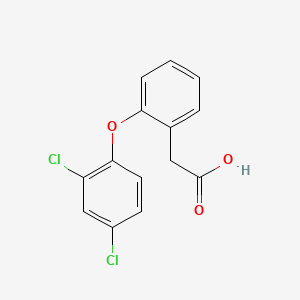

The chemical structure of this compound includes two chlorine atoms, enhancing its lipophilicity and biological activity. This property allows this compound to effectively penetrate biological membranes and exert its pharmacological effects.

Biological Activities

This compound exhibits several biological activities beyond its primary use as an anti-inflammatory agent:

- Anti-inflammatory Effects : this compound has demonstrated significant anti-inflammatory effects in various models, including adjuvant arthritis tests, where it showed greater efficacy than in acute anti-inflammatory tests .

- Analgesic Properties : It is effective in managing pain associated with conditions such as osteoarthritis and rheumatoid arthritis.

- Antipyretic Activity : this compound also possesses antipyretic properties, helping to reduce fever.

- Thyroid Function Interaction : Research indicates that this compound can competitively inhibit the binding of thyroxine (T4) and triiodothyronine (T3) by thyroxine-binding globulin (TBG), leading to decreased serum concentrations of these hormones during treatment. This interaction highlights potential implications for thyroid function during this compound administration .

Case Studies

Several case studies have highlighted both the therapeutic benefits and adverse effects associated with this compound:

- Thyroid Function Impact : A study involving eight male volunteers revealed that treatment with this compound significantly reduced serum concentrations of total T4 and T3. The mean concentration of thyrotrophin fell to 34% of pretreatment values within 2-4 days of starting therapy .

- Nephrotic Syndrome : Another case reported nephrotic syndrome and renal impairment following treatment with this compound. Biopsy results indicated interstitial nephritis with minor glomerular involvement, emphasizing the need for careful monitoring in patients receiving this medication .

Research Findings

Research has explored various aspects of this compound's biological activity:

- Safety Profile : Despite its efficacy, this compound was withdrawn from the market in the UK and US during the 1980s due to severe liver toxicity observed in human subjects. This highlights the importance of understanding the safety profile of NSAIDs.

- Potential Applications : Beyond its traditional uses, studies have investigated this compound's effects on cancer cell growth and neurodegenerative diseases like Alzheimer's disease. These investigations aim to uncover new therapeutic avenues for this compound .

Propriétés

IUPAC Name |

2-[2-(2,4-dichlorophenoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(16)8-10)19-12-4-2-1-3-9(12)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKAXRLETRCXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048830 | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-84-6 | |

| Record name | Fenclofenac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34645-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclofenac [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034645846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenclofenac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENCLOFENAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y01JW64D01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.